molecular formula C16H17ClN2O4S B2488791 2-(4-chloro-3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide CAS No. 692271-13-9

2-(4-chloro-3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2488791
CAS RN: 692271-13-9
M. Wt: 368.83
InChI Key: AMLVLLVXWHFJJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those similar to “2-(4-chloro-3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide,” typically involves multiple steps, such as amination, formylation, and aminolysis reactions. One example includes the synthesis of novel substituted arylureasulfonyl phenoxy propanates, which exhibited some herbicidal activities, indicating the potential utility of these compounds in agricultural applications (Hu Fang-zhong, 2006).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques such as X-ray crystallography, revealing specific geometric parameters. For instance, a sulfonamide compound was characterized by various spectroscopic techniques, showing it crystallizes in specific space groups with defined cell dimensions (M. Durgun et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can include their behavior in biological systems or reactions with other chemicals. For example, certain sulfonamide-derived ligands and their transition metal complexes have shown moderate to significant antibacterial and antifungal activities (Z. Chohan & H. Shad, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are critical for understanding their potential applications. These properties are often determined through experimental methods and can influence the compound's use in pharmaceuticals, agrochemicals, and other fields.

Chemical Properties Analysis

The chemical properties include reactivity, mechanism of action, and interaction with biological systems. For example, quantum chemical studies and molecular docking have been utilized to understand the interaction of similar compounds with biological targets, elucidating their potential as drugs or agricultural chemicals (I. Otuokere & F. J. Amaku, 2015).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-10-9-13(5-8-15(10)17)23-11(2)16(20)19-12-3-6-14(7-4-12)24(18,21)22/h3-9,11H,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLVLLVXWHFJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

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